molecular formula C15H21NO3S B12112748 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide

Cat. No.: B12112748
M. Wt: 295.4 g/mol
InChI Key: MOCBGXCFXNDAFK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide is a benzamide derivative featuring a tetrahydrothiophene 1,1-dioxide (sultam) ring system. The compound’s structure includes a benzamide core substituted with a methyl group at the para-position of the benzene ring and a propyl chain on the amide nitrogen.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-propylbenzamide

InChI

InChI=1S/C15H21NO3S/c1-3-9-16(14-8-10-20(18,19)11-14)15(17)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3

InChI Key

MOCBGXCFXNDAFK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a dithiol and a dihaloalkane under basic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone form using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Formation: The final step involves the formation of the benzamide structure by reacting the sulfone-substituted tetrahydrothiophene with 4-methyl-N-propylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding sulfide or thiol form using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene ring.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the modulation of potassium channels and other ion channels.

    Biological Research: The compound is used to investigate the role of sulfone-containing molecules in biological systems and their interactions with proteins and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide involves its interaction with specific molecular targets, such as ion channels. The sulfone group and the benzamide structure allow it to bind to these targets, modulating their activity. This modulation can lead to changes in cellular excitability and signaling pathways, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

Key Structural Differences :

  • Substituents on Benzamide Core : The hexyloxy group replaces the methyl group at the para-position, increasing hydrophobicity.
  • Implications:
  • The hexyloxy group may enhance membrane permeability but reduce aqueous solubility.
  • The 4-isopropylbenzyl substituent could improve binding to hydrophobic pockets in target proteins, though metabolic stability might decrease due to increased steric hindrance .

N-(3-chloro-4-fluorophenyl)-2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide

Key Structural Differences :

  • Core Scaffold : Replaces benzamide with an imidazo[4,5-b]pyridine carboximidamide, a nitrogen-rich heterocycle.
  • Sultam Attachment: The sultam ring is linked via a methylamino group rather than direct bonding to the amide nitrogen.
  • Substituents: Includes a chloro-fluorophenyl group and a hydroxyimino moiety. Implications:
  • The imidazopyridine core may confer affinity for kinase or nucleic acid targets.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

Key Structural Differences :

  • Core Scaffold: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system replaces the benzamide.
  • Substituents : Fluorophenyl and isopropyl groups dominate, with a sulfonamide-like linkage.
    Implications :
  • Fluorine atoms may improve metabolic stability and binding through hydrophobic and electrostatic interactions .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Functional Impact
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide (Target) Benzamide 4-methyl, N-propyl, sultam ring Balanced hydrophobicity; moderate steric bulk for target engagement
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Benzamide 4-hexyloxy, N-(4-isopropylbenzyl), sultam ring Enhanced hydrophobicity; increased steric hindrance
N-(3-chloro-4-fluorophenyl)-2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-...carboximidamide Imidazo[4,5-b]pyridine Chloro-fluorophenyl, hydroxyimino, methylamino-sultam Electron-withdrawing effects; potential for nucleic acid/protein interaction
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...benzamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl chromenone, isopropyl, fluoro Kinase inhibition; improved metabolic stability via fluorine substituents

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